molecular formula C41H74N7O17P3S · 3C6H15N B1157481 phytanoyl-Coenzyme A (triethylammonium salt)

phytanoyl-Coenzyme A (triethylammonium salt)

Cat. No. B1157481
M. Wt: 1365.63
InChI Key: YPPWBXNCPGZYJL-LHSCBJDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytanic acid is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources. Under normal conditions, phytanic acid is degraded via α-oxidation (oxidative decarboxylation) to produce pristanic acid, which then undergoes β-oxidation as part of the metabolism process. Degradation of phytanic acid is impaired in patients with peroxisomal disorders or diseases such as infantile phytanic acid storage disease or Refsum’s disease. phytanoyl-Coenzyme A (CoA) is the conjugate of phytanic acid and CoA.

Scientific Research Applications

Enzyme Characterization in Human Liver

Phytanoyl-Coenzyme A hydroxylase, a significant peroxisomal enzyme, is vital in the alpha-oxidation of phytanoyl-Coenzyme A. Its activity is essential for diagnosing inherited diseases where this enzyme is deficient. Optimal activity measurements require preformed phytanoyl-Coenzyme A plus other components. This research is crucial for understanding inherited diseases and enzyme purification (Jansen et al., 1998).

Phytanoyl-CoA Hydroxylase in Peroxisomes

Phytanoyl-CoA hydroxylase, found in human liver peroxisomes, plays a role in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid. This enzyme's deficiency in Zellweger syndrome patients explains their impaired phytanic acid oxidation (Jansen et al., 1996).

Role in Nucleotide Synthesis

S-alkyl esters of protected 2′-deoxyribonucleoside 3′-phosphorothioates, crucial in oligodeoxyribonucleotide synthesis, involve triethylammonium salts. This process is fundamental in nucleotide research and has broad applications in biochemistry and molecular biology (Xiaohai Liu & C. Reese, 1995).

Phytanol and Phytol Derivative Synthesis

Phytanol and phytol derivatives, such as monophytanyl phosphate and phytanyl pyrophosphate, are synthesized using processes that involve triethylammonium phosphate. These compounds are significant in biochemical studies, particularly in understanding lipid metabolism (C. Joo et al., 1973).

PHYHD1A Analysis

PHYHD1A, related to phytanoyl-CoA hydroxylase, functions as a 2-oxoglutarate dependent oxygenase. While it does not directly involve in phytanoyl coenzyme-A metabolism, it provides insights into related metabolic pathways (Zhang et al., 2011).

Phytanoyl-CoA 2-Hydroxylase Specificity Studies

Investigations into phytanoyl-coenzyme A 2-hydroxylase (PAHX) reveal its role in hydroxylating various CoA derivatives. This research enhances understanding of enzymes involved in lipid metabolism and related diseases (Searls et al., 2005).

properties

Product Name

phytanoyl-Coenzyme A (triethylammonium salt)

Molecular Formula

C41H74N7O17P3S · 3C6H15N

Molecular Weight

1365.63

InChI

InChI=1S/C41H74N7O17P3S.3C6H15N/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48;3*1-4-7(5-

InChI Key

YPPWBXNCPGZYJL-LHSCBJDXSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(SCCNC(CCNC([C@@](O)([H])C(C)(C)COP(OP([O-])(OCC1C(OP(O)([O-])=O)C(O)C(N2C=NC3=C2N=CN=C3N)O1)=O)([O-])=O)=O)=O)=O.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC

synonyms

Phytanic Acid Coenzyme A Ester (triethylammonium salt); phytanoyl-CoA (triethylammonium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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